Methyl 2-(triethylgermyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(triethylgermyl)butanoate: is an organogermanium compound that features a germanium atom bonded to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of methyl 2-(triethylgermyl)butanoate typically involves the reaction of triethylgermanium chloride with methyl 2-bromobutanoate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the triethylgermanium group replaces the bromine atom on the butanoate ester.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(triethylgermyl)butanoate can undergo various chemical reactions, including:
Oxidation: The germanium atom can be oxidized to form germanium dioxide derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The triethylgermanium group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used.
Major Products:
Oxidation: Germanium dioxide derivatives.
Reduction: Methyl 2-(triethylgermyl)butanol.
Substitution: Various organogermanium compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-(triethylgermyl)butanoate is used as a precursor in the synthesis of more complex organogermanium compounds
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of germanium-containing polymers and materials. These materials may have unique electronic and optical properties, making them useful in semiconductor and photonic applications.
Mechanism of Action
The mechanism of action of methyl 2-(triethylgermyl)butanoate in chemical reactions involves the reactivity of the germanium atom and the ester group. The germanium atom can participate in various bonding interactions, while the ester group can undergo hydrolysis, reduction, or substitution reactions. The specific molecular targets and pathways depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
Methyl 2-(trimethylsilyl)butanoate: Similar structure but with a silicon atom instead of germanium.
Methyl 2-(triethylstannyl)butanoate: Similar structure but with a tin atom instead of germanium.
Methyl 2-(triethylplumbyl)butanoate: Similar structure but with a lead atom instead of germanium.
Uniqueness: Methyl 2-(triethylgermyl)butanoate is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon, tin, and lead analogs. Germanium compounds often exhibit different reactivity and stability profiles, making them valuable in specific synthetic and industrial applications.
Properties
CAS No. |
81634-44-8 |
---|---|
Molecular Formula |
C11H24GeO2 |
Molecular Weight |
260.94 g/mol |
IUPAC Name |
methyl 2-triethylgermylbutanoate |
InChI |
InChI=1S/C11H24GeO2/c1-6-10(11(13)14-5)12(7-2,8-3)9-4/h10H,6-9H2,1-5H3 |
InChI Key |
UCQJCXLLZXZLLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)[Ge](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.